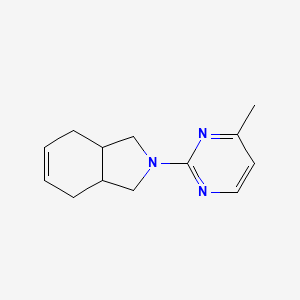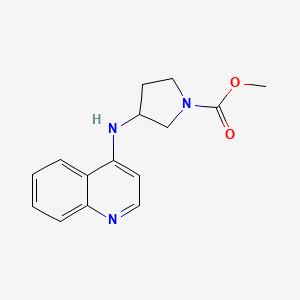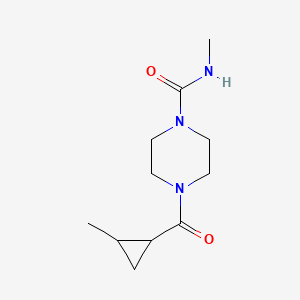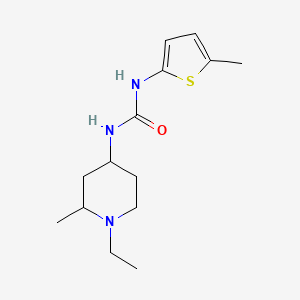![molecular formula C13H17NOS B6895932 1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6895932.png)
1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfanylmethyl group and an ethanone group
Preparation Methods
The synthesis of 1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with phenylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide, followed by the addition of ethanone. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanylmethyl group, where nucleophiles such as amines or thiols can replace the phenylsulfanyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The phenylsulfanylmethyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Phenylsulfanyl compounds: These compounds contain the phenylsulfanyl group but may have different core structures, affecting their chemical reactivity and uses.
Ethanone derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11(15)14-8-7-12(9-14)10-16-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAMNTIBAIINGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1-methylpyrrolidin-2-one](/img/structure/B6895854.png)
![N-[1-(4-fluoro-3,5-dimethylphenyl)ethyl]acetamide](/img/structure/B6895862.png)
![(2S)-1-[(2,6-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6895865.png)
![N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]oxan-4-amine](/img/structure/B6895872.png)
![7-(3-Pyrrolidin-1-ylpyrrolidin-1-yl)thieno[3,2-b]pyridine](/img/structure/B6895873.png)
![1-[3-Methyl-4-[(5-methylthiophen-2-yl)methylamino]piperidin-1-yl]ethanone](/img/structure/B6895884.png)
![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide](/img/structure/B6895887.png)
![1-[2-(3-Fluorophenyl)-4-methylpyrrolidin-1-yl]ethanone](/img/structure/B6895897.png)



![Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B6895940.png)

